molecular formula C8H11ClN2O2 B1655703 (2-Methyl-3-nitrophenyl)methanamine hydrochloride CAS No. 40896-69-3

(2-Methyl-3-nitrophenyl)methanamine hydrochloride

Cat. No.: B1655703
CAS No.: 40896-69-3
M. Wt: 202.64
InChI Key: QGFSDQHJKGEFQH-UHFFFAOYSA-N
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Description

(2-Methyl-3-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10N2O2·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-3-nitrophenyl)methanamine hydrochloride typically involves the nitration of toluene to form 2-methyl-3-nitrotoluene, followed by a reduction reaction to convert the nitro group to an amine group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-3-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of the nitro group can yield primary amines.

Scientific Research Applications

(2-Methyl-3-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methyl-3-nitrophenyl)methanamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can react with nucleophiles, such as water and thiols, to form nitrosamines. These reactions can affect cellular processes and biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-3-nitrophenyl)methanamine
  • (3-Methyl-2-nitrophenyl)methanamine
  • (2-Methyl-4-nitrophenyl)methanamine

Uniqueness

(2-Methyl-3-nitrophenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both the methyl and nitro groups in specific positions allows for unique interactions and reactions compared to other similar compounds.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-6-7(5-9)3-2-4-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFSDQHJKGEFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40896-69-3
Record name Benzenemethanamine, 2-methyl-3-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40896-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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